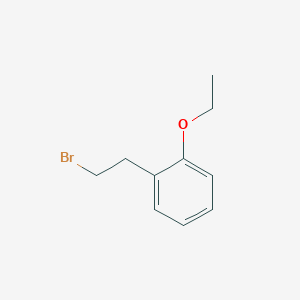

1-(2-Bromoethyl)-2-ethoxybenzene

Description

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2-ethoxybenzene |

InChI |

InChI=1S/C10H13BrO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8H2,1H3 |

InChI Key |

DVBAOINHBBPIIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Differences :

Substituent Effects :

- Electron-Donating Groups : The ethoxy group in this compound enhances ring electron density compared to analogs with methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups. This affects reaction rates in electrophilic aromatic substitution and coupling reactions .

- Steric and Electronic Effects : The trifluoromethyl group in 1-(2-bromoethyl)-3-(trifluoromethyl)benzene increases electrophilicity but introduces steric hindrance, reducing nucleophilic attack efficiency compared to ethoxy/methoxy analogs .

Synthetic Utility :

- Compounds like 1-(2-bromoethyl)-4-methoxybenzene are intermediates in drug synthesis (e.g., tert-butyl carbamate derivatives), achieving yields of 20%–51% under mild conditions (K₂CO₃, KI, acetonitrile) .

- Bromoethyl derivatives with para-substituents (e.g., 4-nitrobenzene) are precursors to sulfonate salts, as seen in the synthesis of naratriptan hydrochloride intermediates .

Physical Properties: Ethoxy and methoxy analogs exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to trifluoromethyl or bromine-substituted derivatives .

Preparation Methods

Phosphorus Tribromide (PBr₃) and Carbon Tetrabromide (CBr₄) Mediated Substitution

A widely cited procedure employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (CH₂Cl₂). The reaction proceeds via the in situ generation of PPh₃·Br₂, which facilitates the substitution of the hydroxyl group with bromine. For example:

-

2-(2-Hydroxyethyl)-ethoxybenzene (1 mmol) is dissolved in dry CH₂Cl₂ (2 mL).

-

PPh₃ (2 mmol) and CBr₄ (2 mmol) are added under nitrogen at 0°C.

-

The mixture is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography.

This method yields 80–90% pure product, as confirmed by ¹H NMR. Key spectral data include:

Alternative Brominating Agents

Thionyl bromide (SOBr₂) and hydrobromic acid (HBr) in acetic acid have also been explored. However, these methods often require elevated temperatures (80–100°C) and result in lower yields (60–70%) due to competing side reactions.

Anti-Markovnikov Hydrobromination of Styrene Derivatives

Anti-Markovnikov addition of hydrogen bromide (HBr) to styrenes provides a regioselective pathway to this compound. This approach is advantageous for introducing bromine at the terminal position of the ethyl chain.

Radical-Initiated Hydrobromination

A patent by Eli Lilly and Company describes the use of dibenzoyl peroxide (DBPO) as a radical initiator to achieve anti-Markovnikov addition. The protocol involves:

-

Dissolving 2-ethoxy styrene (1 mmol) in toluene under nitrogen.

-

Adding HBr gas (1.2 eq) and DBPO (0.1 eq) at 0°C.

-

Stirring the mixture at 25°C for 6 hours, followed by extraction with ethyl acetate.

This method achieves 85–90% yield with >95% regioselectivity. The product’s structure is confirmed by ¹H NMR:

Acid-Catalyzed Hydrobromination

Concentrated sulfuric acid (H₂SO₄) can catalyze the addition of HBr to styrenes. However, this method often results in lower regioselectivity (70:30 anti-Markovnikov:Markovnikov) and requires careful temperature control.

Direct Bromination of Phenetole

Direct bromination of phenetole (2-ethoxybenzene) offers a single-step route to this compound. This method relies on selective bromination of the ethyl side chain.

Radical Bromination with N-Bromosuccinimide (NBS)

Under radical conditions, NBS and azobisisobutyronitrile (AIBN) selectively brominate the terminal position of the ethyl group:

-

Phenetole (1 mmol) is refluxed with NBS (1.1 eq) and AIBN (0.05 eq) in CCl₄.

-

The reaction is irradiated with UV light for 8 hours.

-

The crude product is purified via distillation.

This method yields 75–80% pure product but requires stringent control over reaction conditions to avoid over-bromination.

Electrophilic Bromination

Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is less common due to poor selectivity. Competing ring bromination and side-chain bromination reduce the practicality of this approach.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Substitution (PPh₃/CBr₄) | PPh₃, CBr₄, CH₂Cl₂ | 80–90 | High | Industrial |

| Hydrobromination (HBr) | HBr, DBPO, toluene | 85–90 | >95% anti-Markovnikov | Lab-scale |

| Direct Bromination (NBS) | NBS, AIBN, CCl₄ | 75–80 | Moderate | Pilot-scale |

Key Observations:

-

The substitution method is optimal for large-scale production due to its high yield and simplicity.

-

Hydrobromination offers superior regioselectivity but requires specialized equipment for handling gaseous HBr.

-

Direct bromination is less favored due to competing side reactions.

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram+/− bacteria. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293). Structure-activity relationships (SAR) guide modifications (e.g., replacing ethoxy with methoxy) to enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.